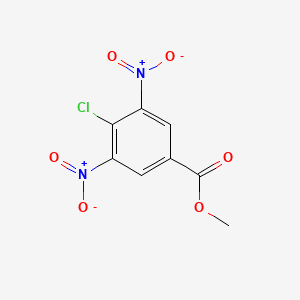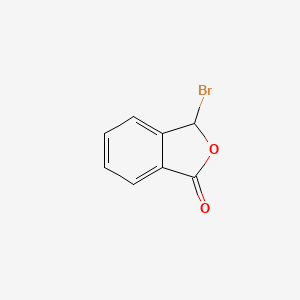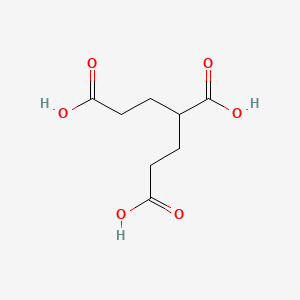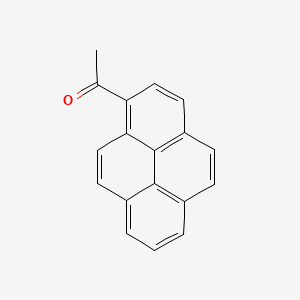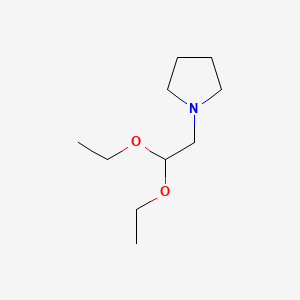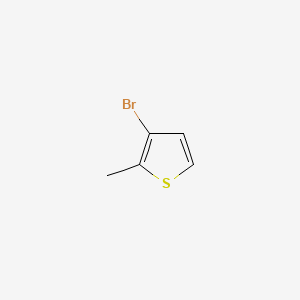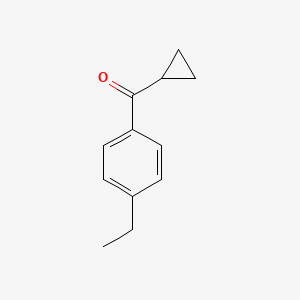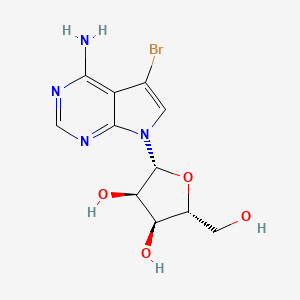
5-Bromotubercidin
Overview
Description
5-Bromotubercidin, also known as this compound, is a useful research compound. Its molecular formula is C11H13BrN4O4 and its molecular weight is 345.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
5-Bromotubercidin is a synthetic analogue of Tubercidin (TBN), an adenosine analog . The primary target of this compound is the RNA synthesis process in eukaryotic cells . It acts as a reversible inhibitor, disrupting the normal function of RNA synthesis .
Mode of Action
This compound interacts with the RNA synthesis machinery in eukaryotic cells, inhibiting its function . This interaction results in a disruption of normal cellular processes, as RNA synthesis is crucial for protein production and other cellular functions .
Biochemical Pathways
The biochemical pathway affected by this compound is the RNA synthesis pathway . By inhibiting this pathway, this compound can disrupt a wide range of downstream effects, including protein synthesis and other processes dependent on RNA .
Pharmacokinetics
Given its structural similarity to tubercidin, it may share similar pharmacokinetic properties .
Result of Action
The primary result of this compound’s action is the inhibition of RNA synthesis in eukaryotic cells . This can lead to a disruption of normal cellular processes, potentially leading to cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . .
Biochemical Analysis
Biochemical Properties
5-Bromotubercidin plays a significant role in biochemical reactions, primarily as an inhibitor of RNA synthesis. It interacts with several enzymes and proteins, including RNA polymerase, which it inhibits by binding to the enzyme’s active site. This binding prevents the polymerase from synthesizing RNA, thereby halting the transcription process. Additionally, this compound has been shown to interact with adenosine kinase, which phosphorylates the compound to its mono-, di-, and tri-phosphorylated forms . These interactions highlight the compound’s ability to interfere with nucleic acid metabolism and its potential as a therapeutic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In muscle cell cultures, it has been observed to delay cell fusion and the synthesis of muscle-specific proteins such as creatine kinase and myokinase . This delay is attributed to the compound’s inhibition of RNA synthesis, which is crucial for the expression of genes involved in muscle differentiation. Furthermore, this compound affects cell signaling pathways by inhibiting the synthesis of messenger RNA (mRNA), thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to RNA polymerase, which inhibits the enzyme’s activity and prevents RNA synthesis . This inhibition is reversible, allowing for controlled studies of RNA synthesis in laboratory settings. Additionally, this compound’s structural resemblance to adenosine allows it to be phosphorylated by adenosine kinase, further integrating it into cellular metabolic pathways . The compound’s ability to inhibit both ribosomal RNA and heterogeneous nuclear RNA synthesis underscores its broad-spectrum inhibitory effects on RNA metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its inhibitory effects on RNA synthesis can diminish with prolonged exposure due to cellular adaptation mechanisms . Studies have shown that short-term exposure to this compound results in immediate inhibition of RNA synthesis, while long-term exposure can lead to partial recovery of RNA synthesis as cells adapt to the presence of the inhibitor . This temporal dynamic is crucial for understanding the compound’s long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits RNA synthesis without causing significant toxicity . At higher doses, this compound can induce toxic effects, including cell death and tissue damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects while maximizing the compound’s inhibitory potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It is phosphorylated by adenosine kinase to its active forms, which then inhibit RNA polymerase and other enzymes involved in RNA synthesis . This phosphorylation process is crucial for the compound’s integration into cellular metabolic pathways and its subsequent inhibitory effects on RNA synthesis.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its localization to specific cellular compartments where it exerts its inhibitory effects . The distribution of this compound within tissues is also influenced by its interactions with cellular transport mechanisms, which determine its accumulation and localization.
Subcellular Localization
This compound is primarily localized in the nucleus, where it inhibits RNA synthesis by targeting RNA polymerase . This subcellular localization is facilitated by the compound’s structural similarity to adenosine, which allows it to be recognized and transported by nucleoside transporters. Additionally, post-translational modifications of this compound may influence its targeting to specific nuclear compartments, further enhancing its inhibitory effects on RNA synthesis.
Properties
IUPAC Name |
2-(4-amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O4/c12-4-1-16(10-6(4)9(13)14-3-15-10)11-8(19)7(18)5(2-17)20-11/h1,3,5,7-8,11,17-19H,2H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTPRQXZXQEKFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943525 | |
| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21193-80-6 | |
| Record name | Tubercidin, 5-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-7-pentofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-Bromotubercidin in cells?
A1: this compound functions as a reversible inhibitor of RNA synthesis in eukaryotic cells. [] It achieves this by primarily targeting both ribosomal RNA (rRNA) and heterogeneous nuclear RNA (hnRNA) synthesis, which subsequently impacts messenger RNA (mRNA) production. [, ] This ultimately disrupts the production of proteins essential for various cellular functions.
Q2: How do the effects of this compound differ from those of 5-Fluorouridine on RNA synthesis?
A2: Both this compound and 5-Fluorouridine are nucleoside analogues, but they exhibit distinct mechanisms on RNA synthesis. While this compound reversibly inhibits the synthesis of both rRNA and hnRNA (and consequently mRNA), 5-Fluorouridine primarily acts as an irreversible inhibitor of rRNA synthesis with minimal impact on hnRNA or mRNA synthesis. []
Q3: Can this compound be used to study cell differentiation?
A4: Yes, research suggests that this compound can be used as a tool to study cellular differentiation processes. For instance, in studies using chick embryonic skeletal muscle cells, short-term treatment with this compound was found to delay cell fusion and the synthesis of muscle-specific enzymes like Creatine Kinase and Myokinase. [] This suggests that the synthesis of new mRNA, which is inhibited by this compound, is essential for the expression of differentiated muscle cell characteristics.
Q4: What is the structural significance of the bromine atom in this compound?
A5: The bromine atom in this compound is introduced through direct bromination of Tubercidin using N-Bromosuccinimide. [, ] The specific position of bromination, at the 5-position of the pyrrolo[2,3-d]pyrimidine ring system, is crucial for the compound's biological activity. [] While the exact mechanism by which the bromine atom confers its inhibitory properties is not fully elaborated in these papers, it likely influences the binding affinity of this compound to its target enzymes involved in RNA synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


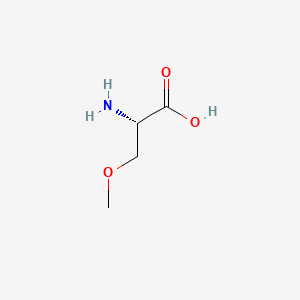
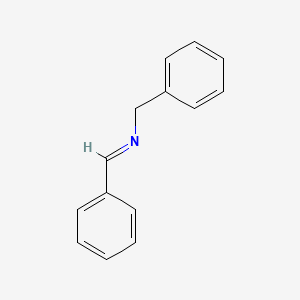
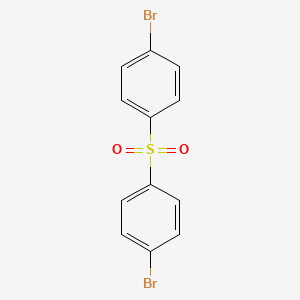
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)
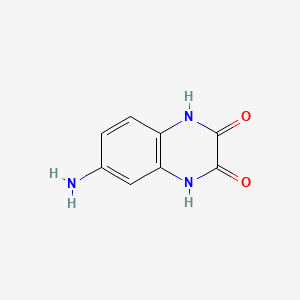
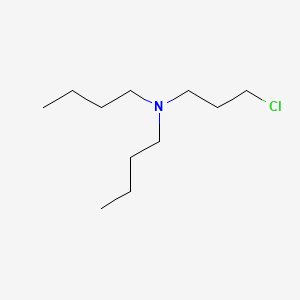
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1266433.png)
